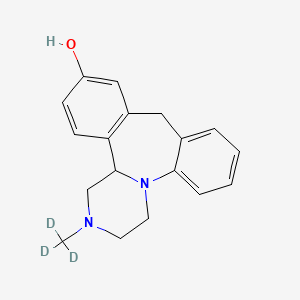

8-Hydroxy Mianserin-d3

Description

Contextual Overview of Mianserin (B1677119) Metabolism and Metabolite Significance

Mianserin undergoes extensive metabolism in the body, primarily in the liver, with only a small fraction of the drug excreted unchanged. wikipedia.org The biotransformation of Mianserin is significant because the parent drug is almost completely metabolized in humans and various animal species. nih.gov The primary metabolic pathways involved are aromatic hydroxylation, N-demethylation, and N-oxidation, which are catalyzed by cytochrome P450 enzymes, particularly CYP2D6. wikipedia.orgnih.govnih.gov

These metabolic processes result in the formation of several key metabolites, including:

8-Hydroxy Mianserin : Formed through aromatic hydroxylation, this is a major metabolite in humans. nih.gov

Desmethylmianserin (B137421) : Resulting from N-demethylation, this metabolite is also found in significant concentrations in human plasma. nih.govnih.gov

Mianserin-N-oxide : Produced via N-oxidation. nih.govnih.gov

| Metabolite | Metabolic Pathway | Pharmacological Significance |

|---|---|---|

| 8-Hydroxy Mianserin | Aromatic Hydroxylation | Pharmacologically active; contributes to the overall antidepressant effect. nih.govnih.gov |

| Desmethylmianserin | N-Demethylation | Pharmacologically active; found at about one-third the concentration of Mianserin in plasma. nih.gov |

| Mianserin-N-oxide | N-Oxidation | Considered inactive or only weakly active in most pharmacological tests. nih.gov |

Role of Deuterated Analogs in Advanced Bioanalytical and Metabolic Investigations

The use of stable isotope-labeled compounds, particularly deuterated analogs, is a cornerstone of modern bioanalytical and metabolic research. acs.orgsymeres.com Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen that contains an extra neutron, effectively doubling its mass. wikipedia.org Replacing one or more hydrogen atoms in a drug molecule with deuterium creates a compound that is chemically identical in terms of its biological activity but physically distinguishable by its increased mass. scispace.com

This mass difference is the key to its utility in advanced analytical techniques, especially liquid chromatography-mass spectrometry (LC-MS/MS). pharmaffiliates.com The primary roles of deuterated analogs include:

Internal Standards for Quantification : In quantitative bioanalysis, deuterated compounds are widely used as internal standards. pharmaffiliates.comacs.org Since the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of the deuterated standard to a biological sample, any variability or loss during sample preparation and analysis can be corrected for, leading to highly accurate and precise quantification of the target analyte. scispace.comcapes.gov.br

Metabolic Pathway Elucidation : The kinetic isotope effect (KIE) is a phenomenon where the C-D bond, being stronger than the C-H bond, is cleaved more slowly during metabolic reactions. acs.org By strategically placing deuterium at sites of metabolic activity, researchers can slow down specific metabolic pathways. nih.gov This helps in identifying sites of metabolism, delineating complex biotransformation routes, and understanding the enzymes involved. acs.orgscispace.com

Improving Pharmacokinetic Profiles : In drug discovery, deuteration can be used to intentionally slow the metabolism of a drug, potentially enhancing its metabolic stability, increasing its half-life, and reducing the formation of unwanted metabolites. pharmaffiliates.comnih.gov

The use of deuterated analogs provides greater sensitivity and selectivity in mass spectrometric analysis, allowing for the clear identification and quantification of drug-related material in complex biological matrices. scispace.comnih.gov

Research Rationale for the Study of 8-Hydroxy Mianserin-d3

The rationale for the synthesis and use of this compound stems directly from the intersection of Mianserin's metabolic profile and the advanced capabilities afforded by deuterated analogs. Given that 8-Hydroxy Mianserin is a principal and pharmacologically active metabolite of Mianserin, its accurate measurement in plasma, urine, and other biological tissues is critical for comprehensive pharmacokinetic and drug metabolism studies. nih.govnih.gov

The primary research rationale for this compound is its application as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 8-Hydroxy Mianserin. In a typical bioanalytical method, such as LC-MS/MS, this compound would be added to a biological sample at the beginning of the extraction procedure. Because it behaves almost identically to the endogenous 8-Hydroxy Mianserin throughout extraction, chromatography, and ionization, the ratio of the mass spectrometer signal of the analyte to the signal of the internal standard can be used to calculate the precise concentration of the metabolite, effectively nullifying variations in sample recovery or instrumental response. scispace.comnih.gov

Therefore, the study and use of this compound are not focused on its own therapeutic properties but on its role as an indispensable analytical tool. It enables researchers to conduct more robust, reliable, and accurate investigations into the metabolism of Mianserin, which is essential for understanding the drug's complete therapeutic and safety profile.

| Property | Mianserin | 8-Hydroxy Mianserin |

|---|---|---|

| CAS Number | 24219-97-4 wikipedia.org | 57257-81-5 scbt.com |

| Molecular Formula | C₁₈H₂₀N₂ wikipedia.org | C₁₈H₂₀N₂O scbt.com |

| Molar Mass | 264.37 g/mol wikipedia.org | 280.36 g/mol scbt.com |

| Metabolic Origin | Parent Drug | Metabolite of Mianserin via hydroxylation. nih.gov |

| Pharmacological Role | Antidepressant. nih.gov | Active metabolite, contributes to antidepressant effect. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-ol |

InChI |

InChI=1S/C18H20N2O/c1-19-8-9-20-17-5-3-2-4-13(17)10-14-11-15(21)6-7-16(14)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3/i1D3 |

InChI Key |

IDQNTICZJWERCI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O |

Canonical SMILES |

CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Hydroxy Mianserin D3

Strategies for Site-Specific Deuterium (B1214612) Labeling

The synthesis of 8-Hydroxy Mianserin-d3 necessitates the precise introduction of three deuterium atoms. This is typically achieved by using a deuterated starting material or reagent at a key step in the synthesis. For the d3 isotopologue, the deuterium atoms are located on the methyl group attached to the nitrogen atom of the piperazine (B1678402) ring. veeprho.comclearsynth.com

Isotopic fractionation can be observed during High-Performance Liquid Chromatography (HPLC) for mianserin (B1677119) deuterated in the piperazine ring. researchgate.net This phenomenon is attributed to an increase in basicity upon the introduction of deuterium. researchgate.net

Chemical Synthesis Pathways and Reaction Conditions

The synthesis of this compound typically starts from a precursor that already contains the core tetracyclic structure of mianserin or can be readily converted to it. One plausible pathway involves the synthesis of Mianserin-d3 as an intermediate, which is then hydroxylated at the 8-position.

The synthesis of Mianserin-d3 can be achieved by heating Mianserin-d0 with 2,2,2-trichloroethyl chloroformate in benzene. oup.com The resulting chloroformate is then reduced with lithium aluminum deuteride (B1239839) to yield Mianserin-d3. oup.com

The subsequent step is the introduction of the hydroxyl group at the 8-position of the aromatic ring. This is a primary metabolic conversion of mianserin in vivo. nih.govresearchgate.net In a laboratory setting, this can be accomplished through various aromatic hydroxylation methods. The specific reagents and conditions for this transformation would be chosen to ensure regioselectivity for the 8-position and compatibility with the existing functional groups in the Mianserin-d3 molecule.

The final product, this compound, is chemically identified as 5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-ol. clearsynth.com

Analytical Characterization of Synthetic Intermediates and Final Product Purity

The characterization of synthetic intermediates and the final this compound product is crucial to confirm the correct chemical structure, isotopic enrichment, and purity. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS) is a primary tool for confirming the molecular weight and the incorporation of deuterium atoms. The mass spectrum of Mianserin-d3, for example, shows a molecular ion at m/e 267, which is 3 atomic mass units higher than that of the non-deuterated Mianserin, confirming the presence of the three deuterium atoms. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, is used to elucidate the detailed chemical structure of the molecule and to confirm the position of the deuterium label. The absence of a signal in the ¹H NMR spectrum at the chemical shift corresponding to the N-methyl group, coupled with the appropriate signals in the ¹³C NMR spectrum, provides strong evidence for the N-CD3 group.

High-Performance Liquid Chromatography (HPLC) is utilized to assess the purity of the final compound and the intermediates. researchgate.net It is also used to separate the desired product from any unreacted starting materials or byproducts. The retention time of the synthesized compound is compared to that of a reference standard, if available.

Advanced Analytical Techniques for 8 Hydroxy Mianserin D3 in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of 8-Hydroxy Mianserin-d3 due to its high sensitivity and selectivity. jetir.org The development of a robust LC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

A typical LC-MS/MS method for a related compound, mianserin (B1677119), utilized a C18 column and a mobile phase consisting of 10mM ammonium (B1175870) acetate (B1210297) (pH 3.4), methanol, and acetonitrile. researchgate.net For the analysis of multiple antidepressants, including mianserin, a method was developed with a run time of less than 16 minutes. nih.gov In another study, a high-performance liquid chromatography (HPLC) method for mianserin was validated over a concentration range of 2.0-128.0 ng/mL. researchgate.net

Chromatographic Separation Parameters for Deuterated Analogs

The chromatographic separation of deuterated analogs like this compound from their non-deuterated counterparts is a critical aspect of method development. While chemically similar, the introduction of deuterium (B1214612) can lead to slight differences in retention times. chromforum.org This isotopic effect is attributed to the difference in bond strength between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds, which can influence interactions with the stationary phase of the chromatography column. oup.com

In reversed-phase chromatography, it has been observed that deuterated compounds may elute slightly earlier than their non-deuterated analogs. oup.com The degree of separation can be influenced by the number of deuterium atoms substituted. oup.comresearchgate.net Therefore, chromatographic conditions must be optimized to either achieve baseline separation or, in some cases, ensure complete co-elution to compensate for matrix effects. chromatographyonline.com The choice of analytical column, mobile phase composition, gradient elution profile, and flow rate are all critical parameters that are fine-tuned to achieve the desired separation and peak shape. For instance, a study on various antidepressants used a C18 column with a gradient elution of formic acid and ammonium acetate in water and methanol. nih.gov

Table 1: Illustrative Chromatographic Parameters

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Analytical Column | C18 (e.g., 100 mm × 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. cuny.edu |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes from the column. cuny.edu |

| Flow Rate | 0.5 - 1.0 mL/min | Influences analysis time and separation efficiency. |

| Gradient | Optimized linear or step gradient | Ensures adequate separation of the analyte from endogenous matrix components. |

| Injection Volume | 5 - 20 µL | A small volume is used to prevent column overload and peak distortion. |

Mass Spectrometric Detection Principles and Fragmentation Patterns

Mass spectrometry offers unparalleled selectivity and sensitivity for the detection of this compound. Electrospray ionization (ESI) is a commonly employed ionization technique for polar molecules like mianserin and its metabolites, typically operating in the positive ion mode. rjptonline.org

In tandem mass spectrometry (MS/MS), a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces interferences from the biological matrix.

Table 2: Hypothetical MRM Transitions for 8-Hydroxy Mianserin and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 8-Hydroxy Mianserin | [M+H]+ | Fragment 1 |

| Fragment 2 | ||

| This compound | [M+3+H]+ | Fragment 1 + 3 (if label is on fragment) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that can be applied to the analysis of mianserin and its metabolites. ugent.be Before analysis by GC-MS, analytes often require derivatization to increase their volatility and thermal stability.

Several studies have reported the use of GC-MS for the determination of various antidepressants, including mianserin, in biological samples like blood, brain tissue, and hair. ugent.be In one method, positive ion chemical ionization was used in combination with solid-phase extraction for sample cleanup. ugent.be Another GC-MS/MS method was developed for the simultaneous determination of 14 common antidepressants in whole blood. nih.gov This method utilized electron impact ionization and selected ion monitoring (SIM) for detection. nih.gov

While specific applications for this compound using GC-MS were not detailed in the search results, the established methods for mianserin and its other metabolites demonstrate the feasibility of this technique. The use of a deuterated internal standard like this compound would be essential for accurate quantification in GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification

Both ¹H NMR and ²H (Deuterium) NMR can be employed. nih.gov In ¹H NMR, the absence or reduction of a signal at a specific chemical shift indicates the replacement of a proton with a deuteron. sigmaaldrich.com ²H NMR, on the other hand, directly detects the deuterium nuclei, providing a spectrum with signals corresponding to the deuterated positions. sigmaaldrich.com This technique is particularly useful for highly deuterated compounds. sigmaaldrich.com

The combination of high-resolution mass spectrometry (HR-MS) and NMR is a powerful strategy to determine the isotopic purity and confirm the structure of labeled compounds. rsc.orgrsc.org This ensures the quality and reliability of the deuterated standard used in quantitative bioanalytical studies.

Bioanalytical Method Validation for Preclinical Research Studies

A bioanalytical method intended for use in preclinical research must undergo rigorous validation to ensure its reliability and accuracy. jetir.orgfda.gov The validation process demonstrates that the method is suitable for its intended purpose. Key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, and stability. fda.gov

The use of a deuterated internal standard like this compound is highly recommended in bioanalytical method validation as it can compensate for variability in sample extraction and matrix effects. jetir.org

Table 3: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). rjptonline.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). rjptonline.org |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal should be at least 5-10 times the baseline noise. |

In the context of preclinical studies, a well-validated bioanalytical method ensures that the generated data on the pharmacokinetics of a drug and its metabolites are reliable for making critical decisions in the drug development process.

Preclinical and in Vitro Metabolic Disposition of 8 Hydroxy Mianserin and Its Deuterated Analog

In Vitro Metabolic Stability and Metabolite Profiling Studies

The in vitro metabolic stability and metabolite profiling of mianserin (B1677119) and by extension, its metabolite 8-Hydroxy Mianserin, are crucial for understanding its pharmacokinetic profile. These studies are typically conducted using various in vitro systems that mimic the metabolic environment of the liver.

Hepatic Microsomal and Hepatocyte Incubation Systems

Hepatic microsomes and hepatocytes are the primary tools for in vitro metabolism studies. iqvia.comsrce.hr Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. srce.hr They are useful for assessing CYP-mediated metabolism. srce.hr Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes and their necessary cofactors at physiological levels, offering a more complete picture of metabolic pathways. altex.org

Studies using human and mouse liver microsomes have shown that mianserin is metabolized to 8-hydroxymianserin (B23177) and desmethylmianserin (B137421). nih.gov Interestingly, the primary metabolite differs between species, with desmethylmianserin being the major product in human liver microsomes and 8-hydroxymianserin being predominant in mouse liver microsomes. nih.gov This highlights the species-specific differences in drug metabolism. The use of radiolabeled compounds in these systems allows for the quantification of metabolites and the determination of metabolic pathways. celerion.com

The stability of a compound in these systems is a key parameter, indicating how quickly the drug is metabolized. srce.hr Rapid metabolism can lead to lower bioavailability, while very slow metabolism might result in drug accumulation and potential toxicity. srce.hr The data from these in vitro systems are essential for predicting in vivo hepatic clearance, although extrapolation from in vitro to in vivo can be complex. srce.hr

Identification of Phase I and Phase II Metabolic Transformations

The metabolism of mianserin involves both Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion. longdom.org

Phase I Metabolism: The primary Phase I metabolic pathways for mianserin are 8-hydroxylation, N-demethylation, and N-oxidation. nih.govnih.gov These reactions are primarily catalyzed by cytochrome P450 enzymes. nih.govnih.gov The formation of 8-hydroxymianserin is a significant pathway. nih.gov Further metabolism can lead to the formation of 8-hydroxy-N-desmethylmianserin. nih.gov

Phase II Metabolism: Following Phase I metabolism, the hydroxylated metabolites of mianserin, such as 8-hydroxymianserin, can undergo Phase II conjugation reactions. In mice, it has been observed that urinary metabolites are predominantly in conjugated form, with glucuronidation being the major pathway over sulfation. nih.gov Specifically, 8-hydroxymianserin glucuronide is a major metabolite. nih.gov

The deuterated analog, 8-Hydroxy Mianserin-d3, is expected to follow similar metabolic pathways. However, the introduction of deuterium (B1214612) at a metabolically active site can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. This could potentially lead to a different pharmacokinetic profile compared to the non-deuterated compound. google.com

Interactive Table: Major Metabolic Pathways of Mianserin

| Phase | Reaction Type | Key Metabolites | Enzymes Involved |

|---|---|---|---|

| Phase I | 8-Hydroxylation | 8-Hydroxymianserin | Cytochrome P450 (CYP) |

| Phase I | N-Demethylation | Desmethylmianserin | Cytochrome P450 (CYP) |

| Phase I | N-Oxidation | Mianserin N-oxide | Cytochrome P450 (CYP) |

| Phase I | Hydroxylation & Demethylation | 8-Hydroxy-N-desmethylmianserin | Cytochrome P450 (CYP) |

| Phase II | Glucuronidation | 8-Hydroxymianserin glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Phase II | Sulfation | 8-Hydroxymianserin sulfate | Sulfotransferases (SULTs) |

Enzyme Kinetics and Cytochrome P450 Isoform Involvement

The metabolism of mianserin is significantly influenced by the activity of various cytochrome P450 (CYP) isoforms. Understanding the specific enzymes involved is crucial for predicting potential drug-drug interactions. nih.gov

Studies have identified that multiple CYP2D isoforms are involved in the metabolism of mianserin. nih.gov Specifically, CYP2D1, 2D2, 2D3, 2D4, and 2D6 have all shown activity towards mianserin. nih.gov While the 8-hydroxylation activity was found to be similar across these five isoforms, N-demethylation was more efficiently carried out by CYP2D3 and CYP2D4. nih.gov N-oxidation was found to be specific to CYP2D1. nih.gov Furthermore, the formation of 8-hydroxy-N-desmethylmianserin has been attributed to CYP2D4 and CYP2D6. nih.gov

Inhibition studies have provided further insight into the enzymes responsible for mianserin's metabolism. Quinidine (B1679956), a known inhibitor of CYP2D6, was found to inhibit the formation of 8-hydroxymianserin. nih.gov This suggests a significant role for CYP2D6 in this particular metabolic pathway. Conversely, sulphaphenazole, an inhibitor of CYP2C9, had no effect on mianserin metabolism. nih.gov

The metabolism of mianserin also exhibits stereoselectivity, with different CYP isoforms showing preference for one enantiomer over the other. For instance, CYP2D1 and CYP2D4 selectively 8-hydroxylate the R(-)-enantiomer of mianserin, while CYP2D6 predominantly N-demethylates the R(-)-enantiomer. nih.gov

For the deuterated analog, this compound, while the specific CYP isoforms involved are expected to be the same, the kinetics of the reactions could be altered. The deuterium substitution might lead to a decreased rate of metabolism by the involved CYP enzymes due to the kinetic isotope effect. google.com This could result in a higher plasma concentration and longer half-life of the deuterated compound compared to its non-deuterated counterpart.

Interactive Table: Cytochrome P450 Isoforms in Mianserin Metabolism

| CYP Isoform | Metabolic Reaction | Selectivity |

|---|---|---|

| CYP2D1 | 8-Hydroxylation, N-Oxidation | Selectively 8-hydroxylates R(-)-enantiomer, N-oxidation specific to R(-)-enantiomer |

| CYP2D2 | 8-Hydroxylation | Similar activity to other CYP2D isoforms |

| CYP2D3 | N-Demethylation | Efficiently demethylates RS-mianserin |

| CYP2D4 | 8-Hydroxylation, N-Demethylation, forms 8-hydroxy-N-desmethylmianserin | Selectively 8-hydroxylates R(-)-enantiomer, efficiently demethylates RS-mianserin |

| CYP2D6 | 8-Hydroxylation, N-Demethylation, forms 8-hydroxy-N-desmethylmianserin | Predominately N-demethylates R(-)-enantiomer |

In Vivo Metabolic Fate in Animal Models: Absorption, Distribution, Metabolism, Excretion (ADME)

In vivo ADME studies in animal models are essential to understand the complete disposition of a drug within a living organism. creative-biolabs.comwuxiapptec.com These studies provide critical information on how a drug is absorbed, distributed to various tissues, metabolized, and ultimately excreted from the body. creative-biolabs.com

For mianserin, studies in rats and dogs have shown that it is well-absorbed after oral administration and rapidly distributed to various tissues, including the liver, kidney, lung, and brain. researchgate.net The metabolism in these animal models is extensive, with 8-hydroxylation being a predominant pathway across species. researchgate.net In rats, a major metabolite found is 8-hydroxydesmethylmianserin (B1218053). researchgate.net

The deuterated analog, this compound, is expected to have a similar absorption and distribution profile to the parent compound. However, as noted previously, its metabolism and excretion may differ due to the deuterium substitution, potentially leading to altered pharmacokinetic parameters. google.com

Quantitative Mass Balance Studies in Preclinical Species

Quantitative mass balance studies, often using radiolabeled compounds, are the gold standard for determining the routes and rates of excretion of a drug and its metabolites. researchgate.net These studies provide a complete accounting of the administered dose.

Tissue Distribution and Clearance Mechanisms in Animal Models

Following absorption, mianserin distributes to various tissues. researchgate.net Studies in olfactory bulbectomized rats, an animal model of depression, have shown that mianserin and its metabolites, including 8-hydroxymianserin, are distributed to the brain. nih.gov However, only the parent compound, mianserin, was found to reverse the neurochemical changes associated with the model. nih.gov

For the deuterated analog, this compound, it is hypothesized that its clearance might be slower than the non-deuterated form due to the potential for a kinetic isotope effect to reduce the rate of its metabolism. This could lead to prolonged exposure in the body.

Interactive Table: Summary of In Vivo Findings for Mianserin in Animal Models

| Parameter | Finding | Animal Model |

|---|---|---|

| Absorption | Well-absorbed after oral administration. | Rats, Dogs |

| Distribution | Rapidly distributed to liver, kidney, lung, and brain. | Rats, Dogs |

| Metabolism | Predominantly 8-hydroxylation; 8-hydroxydesmethylmianserin is a major metabolite in rats. | Rats, various species |

| Excretion | Primarily excreted as conjugated metabolites in urine (glucuronides and sulfates). | Mice |

| Tissue Distribution | Distributes to the brain. | Olfactory bulbectomized rats |

| Clearance | Primarily through hepatic metabolism (hydroxylation, demethylation, conjugation). Stereoselective metabolism observed. | Mice |

Pharmacological and Biochemical Investigations of 8 Hydroxy Mianserin D3 in Research Models

Receptor Binding Affinities and Pharmacological Target Profiling (in vitro)

The receptor binding profile of mianserin (B1677119) itself is complex, characterized by high affinity for multiple receptors, which is central to its mechanism of action. wikipedia.org It acts as an antagonist at several serotonin (B10506) (5-HT) receptors, histamine (B1213489) H1 receptors, and adrenergic α-receptors. wikipedia.org This broad antagonism, particularly at the α2-adrenergic autoreceptors, leads to an increase in the release of norepinephrine. wikipedia.org While a comprehensive, independent binding affinity profile for 8-Hydroxy Mianserin is not as extensively documented, its structural similarity to mianserin suggests a related, though not identical, target profile.

Some research suggests that the primary antidepressant-like effects of mianserin treatment are attributable to the parent compound rather than its metabolites. nih.gov One study evaluating behavioral effects on a differential-reinforcement-of-low-rate (DRL) schedule, a screen for antidepressant properties, found that 8-hydroxymianserin (B23177) showed no clear dose-related effect, whereas mianserin itself did. nih.gov This highlights a degree of scientific debate regarding the precise contribution of this metabolite to in vivo activity.

Table 1: Receptor Binding Affinities of Mianserin (Parent Compound) This table shows the binding profile for the parent compound, Mianserin. The profile for its 8-hydroxy metabolite is expected to be related but may differ in affinity for specific targets.

| Receptor Target | Binding Affinity (Ki, nM) |

| Histamine H₁ | 0.28 - 2.6 |

| Serotonin 5-HT₂ₐ | 0.9 - 11 |

| Serotonin 5-HT₂c | 2.2 - 21 |

| Adrenergic α₂ | 4.3 - 40 |

| Serotonin 5-HT₆ | 19.5 |

| Adrenergic α₁ | 25 - 91 |

| Serotonin 5-HT₁ₐ | 498 |

| Dopamine D₂ | 3311 |

| Dopamine D₃ | 1524 |

| Data sourced from publicly available pharmacology databases. wikipedia.orgguidetopharmacology.org |

Cellular Signaling Pathway Modulation and Biochemical Effects (in vitro)

Mianserin and its metabolites influence several key intracellular signaling pathways, primarily through the antagonism of G-protein coupled receptors (GPCRs). wikipedia.orgdiva-portal.org A significant mechanism involves the blockade of 5-HT2A and α1-adrenergic receptors, which are coupled to the Gq/11 protein. wikipedia.orgdiva-portal.org This antagonism inhibits the activation of phospholipase C (PLC), a critical enzyme in the phosphoinositide signaling cascade. wikipedia.orgdiva-portal.org The inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). diva-portal.org Consequently, this action blocks the downstream release of calcium from intracellular stores and the activation of protein kinase C (PKC). diva-portal.orgfrontiersin.org

Metabolomic studies in lower organisms have also provided insights into the broader biochemical effects of mianserin. In Daphnia magna, exposure to mianserin was shown to disrupt glycerophospholipid metabolism, suggesting alterations to cell membrane composition or lipid-based signaling. mdpi.com The same study also noted impacts on lysine (B10760008) degradation and nicotinate (B505614) and nicotinamide (B372718) metabolism, which are linked to amino acid catabolism, mitochondrial function, and cellular redox homeostasis (NAD+ synthesis). mdpi.com

Enzyme Inhibition/Induction Profiling (in vitro)

The formation of 8-Hydroxy Mianserin from its parent compound is a key metabolic step mediated by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgnih.gov In vitro studies using human liver microsomes have established that mianserin is metabolized into stable metabolites including 8-hydroxymianserin and desmethylmianserin (B137421). nih.gov

The primary enzyme responsible for the 8-hydroxylation of mianserin is CYP2D6. nih.govtandfonline.com Investigations into various CYP2D isoforms revealed that while several isoforms can perform this hydroxylation, they do so with varying efficiency and stereoselectivity. nih.govresearchgate.net For instance, a study using five recombinant CYP2D isoforms (CYP2D1, 2D2, 2D3, 2D4, and 2D6) found they all possessed similar levels of 8-hydroxylation activity toward racemic mianserin. nih.govresearchgate.net However, these isoforms showed significant differences in their ability to perform other metabolic reactions, such as N-demethylation. nih.gov The use of a deuterated standard like 8-Hydroxy Mianserin-d3 is critical in studies of this metabolic pathway, as the stronger carbon-deuterium bond can kinetically alter the rate of metabolism by these very enzymes, a phenomenon known as the kinetic isotope effect.

Table 2: Catalytic Activities of CYP2D Isoforms in Mianserin Metabolism

| CYP Isoform | Primary Metabolic Pathway | Notes |

| CYP2D1, 2D2, 2D3, 2D4, 2D6 | 8-Hydroxylation | All tested isoforms showed similar levels of activity for this pathway. nih.govresearchgate.net |

| CYP2D3, 2D4 | N-Demethylation | Showed more efficient N-demethylation compared to other isoforms. nih.gov |

| CYP2D1 | N-Oxidation | Activity was specific to this isoform, though relatively low. nih.gov |

| CYP2D4, 2D6 | 8-hydroxy-N-demethylmianserin formation | These isoforms can produce the dual metabolite. nih.gov |

| Data from in vitro studies with recombinant cytochrome P450 enzymes. nih.govresearchgate.net |

Preclinical Pharmacodynamic Assessments in Relevant Animal Models

The in vivo activity of 8-Hydroxy Mianserin has been evaluated in various preclinical animal models, yielding somewhat mixed results on its direct contribution to antidepressant-like effects. Several pharmacological reviews state that 8-hydroxymianserin retains properties indicative of antidepressant activity, although it is less sedating than the parent compound, mianserin. nih.govresearchgate.net This suggests that the metabolite may contribute to the therapeutic window of mianserin by preserving efficacy with a reduced side-effect burden. Rats are known to metabolize mianserin extensively to 8-hydroxy compounds, making them a relevant model for studying these effects. nih.gov

However, other evidence presents a more nuanced picture. A study using the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule of reinforcement in rats, a specific behavioral screen for antidepressant drugs, found that racemic mianserin produced the expected antidepressant-like profile. nih.gov In contrast, its metabolites, including 8-hydroxymianserin, demonstrated no clear dose-related antidepressant-like effect in this particular paradigm. nih.gov The authors of that study concluded that the observed antidepressant effects were primarily due to the parent compound. nih.gov These differing findings suggest that the pharmacodynamic contribution of 8-Hydroxy Mianserin in vivo may be dependent on the specific animal model and behavioral endpoint being measured.

Applications of 8 Hydroxy Mianserin D3 in Contemporary Biomedical Research

Role as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly when utilizing mass spectrometry (MS), the use of an internal standard is paramount for achieving accurate and reproducible results. scioninstruments.comaptochem.com 8-Hydroxy Mianserin-d3, a stable isotope-labeled version of the primary metabolite of Mianserin (B1677119), is an ideal internal standard for the quantification of its unlabeled counterpart, 8-Hydroxy Mianserin, in biological matrices. aptochem.com

The fundamental principle behind its utility lies in the near-identical chemical and physical properties it shares with the analyte of interest. aptochem.com However, due to the presence of deuterium (B1214612), this compound has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. scioninstruments.com This distinction is crucial for several reasons:

Correction for Variability: During sample preparation, which can involve complex procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, and during analysis, there can be variations in extraction efficiency, injection volume, and ionization efficiency. aptochem.comtexilajournal.com Since the deuterated standard behaves almost identically to the analyte, any losses or variations experienced by the analyte will be mirrored by the internal standard. texilajournal.com By comparing the signal of the analyte to that of the known concentration of the internal standard, these variations can be corrected, leading to more precise and accurate quantification. clearsynth.com

Minimizing Matrix Effects: Biological samples are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. scioninstruments.comclearsynth.com This can either suppress or enhance the analyte's signal, leading to inaccurate measurements. scioninstruments.com Because this compound co-elutes with 8-Hydroxy Mianserin and has similar ionization characteristics, it experiences the same matrix effects. aptochem.comtexilajournal.com The ratio of the analyte to the internal standard remains constant, thus compensating for these interferences. clearsynth.com

Improved Method Robustness: The use of a stable isotope-labeled internal standard like this compound contributes to the development of robust and reliable bioanalytical methods. aptochem.comclearsynth.com It enhances the precision and accuracy of the assay, which is critical for regulated bioanalysis in drug development. nih.gov

A study detailing the simultaneous determination of 71 neuropsychotropic drugs in human serum utilized Mianserin-d3 as an internal standard for the quantification of Mianserin, highlighting the practical application of deuterated standards in multi-analyte methods. nih.gov

Table 1: Key Attributes of this compound as an Internal Standard

| Attribute | Description | Significance in Bioanalysis |

| Isotopic Labeling | Contains stable deuterium (D) isotopes instead of protium (B1232500) (H). clearsynth.com | Allows for mass-based differentiation from the unlabeled analyte in MS. scioninstruments.com |

| Chemical Similarity | Nearly identical chemical and physical properties to 8-Hydroxy Mianserin. aptochem.com | Ensures similar behavior during sample preparation and analysis, correcting for variability. texilajournal.com |

| Co-elution | Elutes at the same retention time as the analyte in chromatographic separations. aptochem.com | Experiences the same matrix effects, enabling accurate correction. texilajournal.com |

| Mass Difference | Has a higher mass-to-charge ratio (m/z) than the analyte. scioninstruments.com | Enables distinct detection and quantification by the mass spectrometer. nih.gov |

Isotope Tracing and Metabolic Flux Analysis in Preclinical Investigations

Stable isotope-labeled compounds like this compound are powerful tools for tracing the metabolic fate of drugs and understanding the dynamics of metabolic pathways in preclinical research. symeres.comresearchgate.netmusechem.com This application extends beyond simple quantification to provide a detailed view of how a drug and its metabolites are processed in a biological system. nih.gov

Isotope tracing with deuterated compounds allows researchers to follow the transformation of the parent drug, Mianserin, into its metabolites, including 8-Hydroxy Mianserin. symeres.commusechem.com By administering a deuterated version of the parent drug, the resulting labeled metabolites can be easily distinguished from endogenous compounds, enabling a clear picture of the metabolic pathways involved. nih.gov

Metabolic flux analysis (MFA) is a sophisticated technique that utilizes data from isotope labeling experiments to quantify the rates of metabolic reactions within a network. mdpi.comnih.govresearchgate.net While direct application of MFA with this compound itself is less common, the principles of isotope tracing that underpin MFA are highly relevant. By tracing the appearance and disappearance of deuterated metabolites over time, researchers can gain insights into:

Rates of Formation and Elimination: The kinetics of the formation of 8-Hydroxy Mianserin and its subsequent elimination can be precisely determined.

Pathway Elucidation: The use of stable isotopes helps to confirm the metabolic pathways of a drug. symeres.com For instance, rats have been shown to metabolize mianserin primarily to 8-hydroxy compounds. nih.gov

Inter-individual Variability: Isotope tracing can be used to study how factors like genetics or co-administered drugs affect the metabolic profile of a drug in different individuals or animal models.

The ability to trace the flow of atoms through metabolic pathways provides a dynamic and quantitative understanding of drug metabolism that is not achievable with conventional analytical methods alone. nih.govmdpi.com

Utility in Drug Metabolism and Pharmacokinetic (DMPK) Research

The study of drug metabolism and pharmacokinetics (DMPK) is a cornerstone of drug discovery and development, and stable isotope-labeled compounds are indispensable tools in this field. symeres.comresearchgate.netmoravek.comresearchgate.net this compound, as a labeled metabolite, plays a significant role in elucidating the DMPK properties of Mianserin. symeres.comnih.gov

Key applications in DMPK research include:

Metabolite Identification: The presence of the deuterium label provides a unique signature that simplifies the identification of metabolites in complex biological matrices like plasma, urine, and feces. lucerna-chem.ch This is particularly useful for identifying low-abundance or unexpected metabolites.

Pharmacokinetic Profiling: By using a deuterated standard, the absorption, distribution, metabolism, and excretion (ADME) of Mianserin can be accurately characterized. moravek.comnih.gov This includes determining key pharmacokinetic parameters such as half-life, clearance, and volume of distribution for both the parent drug and its metabolites. symeres.com

Bioavailability Studies: Stable isotope labeling can be employed in studies to determine the fraction of an administered drug that reaches the systemic circulation. researchgate.net

Metabolic Stability Assays: In vitro studies using liver microsomes from different species (including humans) can assess the metabolic stability of a drug. nih.gov Using a deuterated standard ensures accurate quantification of the parent drug depletion and metabolite formation over time.

Research has shown that replacing hydrogen with deuterium can significantly alter the metabolic and pharmacokinetic profiles of a compound, often leading to a slower rate of metabolism and increased exposure. nih.gov For example, the deuterated analog of enzalutamide (B1683756), d3-ENT, showed a lower intrinsic clearance in both rat and human liver microsomes compared to the non-deuterated compound. nih.gov This "kinetic isotope effect" is a key consideration in DMPK studies and highlights the importance of understanding the metabolic fate of deuterated compounds themselves. nih.govcdnsciencepub.com

Table 2: Applications of this compound in DMPK Studies

| DMPK Parameter | Application of this compound | Research Finding Example |

| Metabolite Identification | Serves as a labeled standard to confirm the identity of 8-Hydroxy Mianserin in biological samples. | Mianserin is primarily metabolized to 8-hydroxy compounds in rats. nih.gov |

| Pharmacokinetics (PK) | Used as an internal standard for accurate quantification of 8-Hydroxy Mianserin to determine its PK profile. | Deuteration can lead to increased drug exposure and a longer half-life. nih.gov |

| Metabolic Stability | Enables precise measurement in in vitro assays to assess the rate of Mianserin metabolism. | The deuterated analog of enzalutamide (d3-ENT) had significantly lower in vitro intrinsic clearance. nih.gov |

| Bioavailability | Facilitates accurate measurement of drug and metabolite concentrations in bioavailability studies. | Stable isotopes are used to understand a drug's disposition and bioavailability. nih.gov |

Contribution to Understanding Drug-Drug Interactions in Research Settings

Drug-drug interactions (DDIs) are a major concern in clinical practice and a critical area of investigation in drug development. musechem.comuc.pteurisotop.com These interactions can occur when one drug alters the metabolism of another, often by inhibiting or inducing the activity of drug-metabolizing enzymes like the cytochrome P450 (CYP) family. nih.gov

This compound can be a valuable tool in preclinical research aimed at understanding the potential for Mianserin to be involved in DDIs. musechem.com Its utility in this context stems from its role in enabling accurate measurement of metabolite formation.

Here's how it contributes:

Enzyme Inhibition/Induction Studies: In vitro studies using human liver microsomes or recombinant CYP enzymes are conducted to assess whether a new drug candidate inhibits or induces the enzymes responsible for Mianserin metabolism. The formation of 8-Hydroxy Mianserin is a key endpoint in these assays. By using this compound as an internal standard, the rate of metabolite formation can be quantified with high accuracy, even in the presence of the interacting drug. This allows for the determination of inhibition constants (e.g., IC50, Ki) or the extent of enzyme induction.

Reaction Phenotyping: These studies aim to identify the specific CYP enzymes responsible for a drug's metabolism. By incubating Mianserin with a panel of individual CYP enzymes, the formation of 8-Hydroxy Mianserin can be measured. Accurate quantification, facilitated by the deuterated internal standard, helps to pinpoint the primary metabolic pathways. For instance, studies on the related compound mirtazapine (B1677164) have shown that CYP2D6 is the major contributor to its 8-hydroxylation. nih.gov

Investigating Co-administration Effects: In preclinical animal models, the impact of co-administering another drug on the pharmacokinetics of Mianserin and its metabolites can be studied. The precise measurement of 8-Hydroxy Mianserin levels, enabled by the use of this compound, is crucial for detecting any significant changes in its formation or clearance, which would be indicative of a DDI. For example, the clearance of mirtazapine was inhibited by the CYP2D6 inhibitor quinidine (B1679956) and the CYP3A inhibitor ketoconazole. nih.gov

By facilitating the accurate quantification of metabolic activity, this compound provides researchers with the reliable data needed to predict and understand potential drug-drug interactions involving Mianserin, ultimately contributing to the safer use of medications.

Future Perspectives and Research Gaps in 8 Hydroxy Mianserin D3 Research

Emerging Analytical Technologies for Deuterated Metabolite Quantification

The accurate quantification of deuterated metabolites like 8-Hydroxy Mianserin-d3 is pivotal for understanding the pharmacokinetic and pharmacodynamic profiles of their parent drugs. While traditional methods have laid a foundation, emerging analytical technologies are poised to revolutionize the precision, sensitivity, and throughput of these measurements.

Mass Spectrometry (MS) remains the cornerstone of metabolite analysis. nih.govnih.gov High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation and quantification of drug metabolites. nih.govnih.gov For deuterated compounds, MS-based techniques are particularly advantageous as they can differentiate between the labeled and unlabeled molecules based on their mass-to-charge ratio. europeanpharmaceuticalreview.com Recent advancements include the development of more sensitive and specific MS/MS methods that can rapidly assess the kinetic isotope effect and the resulting improvements in metabolic stability. ansto.gov.au A novel approach involves incubating a 1:1 ratio of the deuterated and non-deuterated compound in a liver microsomal assay and monitoring the relative consumption of each, providing a direct measure of the kinetic isotope effect without the need for chromatographic separation. ansto.gov.au

Stable Isotope Labeling (SIL) is a critical technique in pharmaceutical research, offering detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.commetsol.com By incorporating stable isotopes like deuterium (B1214612), researchers can trace the metabolic fate of a drug with high precision. Mass spectrometry is the ideal analytical tool for SIL studies, as it can detect the isotopic signature of the labeled compound. doe.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a dominant analytical tool for metabolite identification. nih.govnih.gov However, challenges such as the chromatographic deuterium effect (CDE), where deuterated and non-deuterated compounds exhibit different retention times, can complicate analysis. acs.org Recent research has focused on understanding and mitigating the CDE, with the development of specialized chromatography columns, such as those with pentafluorophenyl (PFP) groups, showing promise in reducing this effect. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a complementary approach to MS. While generally less sensitive, NMR can provide detailed structural information and is a highly quantitative technique. nih.gov It is particularly useful for identifying the exact position of deuteration within a molecule.

Interactive Table:

Unexplored Metabolic Pathways and Enzyme Systems

The metabolism of mianserin (B1677119), the parent compound of this compound, is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.govwikipedia.org Specifically, CYP2D6 is a major enzyme involved in its 8-hydroxylation. nih.govresearchgate.net However, the introduction of deuterium at the 8-position could potentially alter the metabolic landscape, leading to the involvement of other, previously unexplored, pathways and enzyme systems.

The deuterium kinetic isotope effect (KIE) is a key phenomenon where the substitution of hydrogen with deuterium slows down the rate of bond cleavage. nih.gov In the case of this compound, this could lead to a decreased rate of its formation from mianserin. Consequently, other metabolic pathways that are normally minor might become more prominent. This phenomenon, known as "metabolic switching," is a critical consideration in the development of deuterated drugs. nih.govnih.govmusechem.com The changes in metabolic pathways are not always predictable and require thorough investigation through in vitro and in vivo studies. nih.govmusechem.com

Beyond the well-characterized Phase I metabolism by CYPs, the potential for Phase II conjugation reactions of this compound remains largely unexplored. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are responsible for conjugating metabolites to increase their water solubility and facilitate excretion. springernature.comscispace.com Investigating whether this compound undergoes glucuronidation or sulfation would provide a more complete picture of its metabolic fate.

Advanced In Vitro and In Vivo Models for Mechanistic Studies

To elucidate the metabolic pathways and potential pharmacological effects of this compound, the use of advanced in vitro and in vivo models is essential. These models provide controlled environments to study drug metabolism and its consequences. nih.gov

In Vitro Models:

Human Liver Microsomes (HLMs): These are subcellular fractions containing a high concentration of CYP enzymes and are a standard tool for studying Phase I metabolism. researchgate.netmdpi.com They are readily available, cost-effective, and suitable for high-throughput screening. researchgate.net HLMs can be used to assess the metabolic stability of this compound and to identify the specific CYP isoforms involved in its further metabolism. nuvisan.com

Liver S9 Fractions: The S9 fraction contains both microsomal and cytosolic enzymes, offering a more complete representation of metabolic activity, including both Phase I and Phase II reactions. springernature.comscispace.commdpi.com This makes them valuable for studying the potential conjugation of this compound.

Recombinant Enzymes: Using specific, recombinantly expressed CYP enzymes allows for the precise identification of which isoforms are responsible for the metabolism of a compound. scispace.com

In Vivo Models:

Animal Models: Animal models, such as rats and mice, are crucial for understanding the in vivo pharmacokinetics and pharmacodynamics of this compound. springermedizin.de However, it is important to recognize that metabolic pathways can differ between species and humans. nih.gov Therefore, selecting an animal model that best reflects human metabolism is critical. Studies have shown that deuteration can lead to different pharmacokinetic profiles in different species, highlighting the need for careful cross-species comparisons. tandfonline.com

Humanized Animal Models: The development of animal models with "humanized" livers, where animal hepatocytes are replaced with human hepatocytes, offers a more predictive model for human drug metabolism.

Interactive Table:

Challenges and Opportunities in Deuterated Pharmacological Probe Development

The development of deuterated compounds like this compound as pharmacological probes presents both significant challenges and exciting opportunities. nih.govnih.gov

Challenges:

Predicting Metabolic Switching: One of the primary challenges is the unpredictability of metabolic switching. nih.govmusechem.com While deuteration at a specific site is intended to slow metabolism at that position, it can inadvertently redirect metabolism to other sites, potentially leading to the formation of unexpected or even reactive metabolites. nih.govresearchgate.net This necessitates extensive in vitro and in vivo studies to fully characterize the metabolic profile of the deuterated compound. nih.gov

Synthesis and Purity: The synthesis of deuterated compounds can be complex and costly. nih.gov Ensuring high isotopic purity is crucial, as even small amounts of the non-deuterated compound can interfere with analytical measurements and interpretation of results. acs.org

Intellectual Property and "Obviousness": While deuterated versions of existing drugs can offer improved properties, they may face challenges in obtaining patent protection if the modification is deemed "obvious." nih.gov Demonstrating unexpected and beneficial changes in metabolism or pharmacokinetics is key to overcoming this hurdle.

Opportunities:

Improved Pharmacokinetic Profile: The primary opportunity lies in the potential for an improved pharmacokinetic profile. nih.govresearchgate.net By slowing down metabolism, deuteration can lead to increased drug exposure, a longer half-life, and potentially more consistent plasma levels. springermedizin.de This could translate to improved efficacy and patient compliance.

Enhanced Therapeutic Efficacy: By optimizing the pharmacokinetic and metabolic profile, deuteration can lead to enhanced therapeutic efficacy. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, and the more recent deucravacitinib, serve as successful examples of this strategy. nih.govnih.gov

Pharmacological Tools: Deuterated compounds are invaluable as pharmacological tools to study enzyme mechanisms and metabolic pathways. nih.gov this compound could be used to probe the activity and stereoselectivity of CYP2D6 and other metabolizing enzymes.

The strategic application of deuterium in drug design offers a powerful approach to fine-tune the metabolic and pharmacological properties of molecules. While challenges remain, the potential benefits for developing safer and more effective therapeutic agents are substantial.

Q & A

Q. What are the key analytical validation steps for quantifying 8-Hydroxy Mianserin-d3 in biological matrices?

To ensure accuracy, researchers must validate methods using parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery rates. Deuterated analogs like this compound are critical as internal standards to correct for matrix effects in LC-MS/MS workflows . For example, cross-validate using spiked plasma samples and compare retention times and ion ratios against non-deuterated analogs to confirm specificity.

Q. How is this compound synthesized, and what isotopic labeling techniques are employed?

Deuteration typically occurs at stable positions (e.g., methyl or aromatic groups) to minimize isotopic exchange. Synthetic routes may involve catalytic hydrogenation with deuterium gas or deuterated reagents. For instance, replace hydrogen atoms in the parent compound (8-Hydroxy Mianserin) with deuterium at specific sites to maintain structural integrity while enhancing mass spectrometric detection .

Q. What experimental designs are recommended for studying this compound’s role as a metabolic tracer?

Use controlled in vitro incubation systems (e.g., liver microsomes or hepatocytes) with isotopically labeled this compound. Monitor phase I/II metabolites via time-course sampling and compare against non-deuterated controls to differentiate enzymatic vs. non-enzymatic pathways. Include negative controls (e.g., heat-inactivated enzymes) to validate metabolic activity .

Q. How should researchers address potential interferences from endogenous compounds during this compound analysis?

Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters and resolve isobaric interferences. Optimize chromatographic separation (e.g., using HILIC or reverse-phase columns) and apply post-column infusion checks to identify ion suppression/enhancement zones .

Q. What are the best practices for storing and handling this compound to ensure stability?

Store lyophilized forms at -20°C in inert atmospheres (argon or nitrogen) to prevent deuterium exchange. For solutions, use deuterated solvents (e.g., DMSO-d6) and avoid repeated freeze-thaw cycles. Verify stability via periodic LC-MS analysis of retention time shifts or degradation peaks .

Advanced Research Questions

Q. How can structural modifications of this compound improve its utility in receptor-binding studies?

Modify the hydroxyl group (e.g., acetylation or methylation) to probe hydrogen-bonding interactions with target receptors like serotonin or adrenergic receptors. Use computational docking studies to predict binding affinities, followed by competitive radioligand assays (e.g., using [³H]-Mianserin) to validate changes in Ki values .

Q. What methodologies resolve contradictions in reported metabolic pathways of this compound?

Discrepancies may arise from species-specific metabolism (e.g., human vs. rodent CYP450 isoforms). Apply in silico tools (e.g., MetaSite) to predict metabolic hotspots and validate with recombinant enzyme assays. Cross-reference findings with high-resolution metabolomics data to identify overlooked pathways .

Q. How can researchers optimize this compound for use in pharmacokinetic (PK) modeling?

Integrate deuterium kinetic isotope effects (KIEs) into PK models by comparing clearance rates of deuterated vs. non-deuterated forms. Use physiologically based pharmacokinetic (PBPK) software to simulate absorption-distribution profiles and adjust for isotopic differences in metabolic stability .

Q. What strategies mitigate artifacts in this compound stability studies under varying pH conditions?

Conduct forced degradation studies (acidic, alkaline, oxidative) and monitor deuteration loss via NMR or LC-HRMS. Use buffer systems with deuterated counterions (e.g., DCl/NaOD) to minimize proton exchange. Compare degradation kinetics against non-deuterated analogs to isolate isotope-specific effects .

Q. How should conflicting data on this compound’s enzyme inhibition potency be analyzed?

Apply statistical rigor using Bland-Altman plots or Deming regression to assess inter-laboratory variability. Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays) and validate with orthogonal techniques like surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.